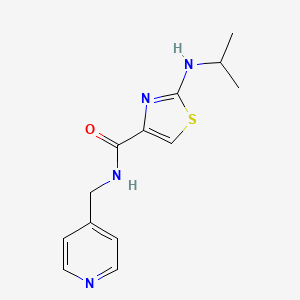![molecular formula C23H20N2O2 B4511863 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine](/img/structure/B4511863.png)
1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine
Overview
Description
1-(Naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine, also known as NFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent for anxiety and depression. In cancer research, 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer and leukemia. 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has also been investigated as a potential lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine is not fully understood, but it is believed to act on multiple targets in the brain and body. In neuroscience, 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has been shown to interact with serotonin receptors, which are involved in the regulation of mood and anxiety. 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In cancer research, 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has been shown to inhibit the activity of enzymes involved in the synthesis of DNA, which is necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects, depending on the target and dosage. In neuroscience, 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has been shown to increase the levels of serotonin and GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has also been shown to decrease the levels of stress hormones, such as cortisol, in animal models. In cancer research, 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate the blood-brain barrier. However, 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine. In neuroscience, further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant effects, as well as its potential use as a therapeutic agent for anxiety and depression. In cancer research, further studies are needed to investigate its potential as a lead compound for the development of new drugs targeting various types of cancer. Additionally, further studies are needed to investigate the potential side effects and toxicity of 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine at different doses and in different populations.
properties
IUPAC Name |
benzo[e][1]benzofuran-2-yl-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23(25-14-12-24(13-15-25)18-7-2-1-3-8-18)22-16-20-19-9-5-4-6-17(19)10-11-21(20)27-22/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIAZAYGSOYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4511782.png)

![ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4511810.png)
![6-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4511825.png)

![4-[({[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B4511830.png)
![4-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B4511836.png)
![4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B4511837.png)
![N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}glycine](/img/structure/B4511843.png)
![1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4511852.png)

![1-[(4-ethoxyphenyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4511871.png)
![N-(4-acetylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4511878.png)
![1-({2-[acetyl(tetrahydro-2-furanylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4511883.png)